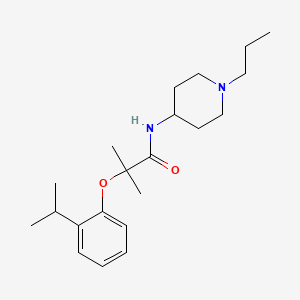
N-benzyl-2-(2,4-difluorophenoxy)propanamide
Vue d'ensemble
Description
The interest in detailed molecular analysis, including the synthesis, structure, and properties of specific chemical compounds like "N-benzyl-2-(2,4-difluorophenoxy)propanamide", stems from the potential applications these compounds have in various fields such as medicinal chemistry, material science, and organic synthesis. The modification of molecular structures through the introduction of specific functional groups, such as fluorine atoms, can significantly alter the chemical and physical properties of a compound, thereby enhancing its utility in targeted applications.
Synthesis Analysis
Recent advances in the methodologies for introducing fluorinated groups into molecules have highlighted the versatility of such modifications in altering the properties of compounds for synthetic and medical chemistry applications (Moskalik, 2023). The monofluoromethyl group, for example, is used to modify the behavior of molecules, suggesting that methodologies developed for the synthesis of fluorinated compounds could be applicable or adapted for synthesizing "N-benzyl-2-(2,4-difluorophenoxy)propanamide".
Molecular Structure Analysis
The structure and properties of compounds can be significantly influenced by the introduction of fluorine atoms. For instance, the monofluoromethyl group is considered a bioisoster for various functional groups, which implies that its incorporation into compounds like "N-benzyl-2-(2,4-difluorophenoxy)propanamide" could have notable effects on the molecule's biological activity and stability (Moskalik, 2023).
Chemical Reactions and Properties
The reactivity of compounds is deeply influenced by their molecular structure. Fluorinated compounds, for instance, exhibit altered reactivity and stability, making them of particular interest in the development of pharmaceuticals and agrochemicals. The synthesis and functionalization strategies applied to similar compounds may provide insights into the reactions and chemical properties of "N-benzyl-2-(2,4-difluorophenoxy)propanamide" (Moskalik, 2023).
Applications De Recherche Scientifique
Detection Methods
A study described the development of a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a derivative of N-benzyl phenethylamines in severe intoxication cases, highlighting the method's utility in toxicological analyses (Poklis et al., 2014).
Anticonvulsant Properties
Research on new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and similar derivatives has shown promising results. These compounds, which combine elements of known antiepileptic drugs, were evaluated for their anticonvulsant efficacy in preclinical models, with some compounds demonstrating significant protective effects in maximal electroshock (MES) and pentylenetetrazole (scPTZ) seizure tests, indicating their potential as new antiepileptic agents (Kamiński et al., 2015).
Chemical Synthesis and Applications
Studies in chemical synthesis have explored the carboxylation of aryl- and alkenylboronic esters with CO2, facilitated by catalysts. This method provides a pathway to synthesize various functionalized aryl- and alkenyl-carboxylic acids, demonstrating the versatility of such chemical reactions in synthesizing compounds that could be of interest in pharmaceutical and material sciences (Ukai et al., 2006).
Fluorescent Probes for Reactive Oxygen Species
Research on developing novel fluorescence probes capable of reliably detecting reactive oxygen species (ROS) and distinguishing specific species has been conducted. These studies offer insights into the role of such compounds in biological and chemical applications, with potential implications for understanding oxidative stress and its biological impacts (Setsukinai et al., 2003).
Corrosion Inhibition
In the context of materials science, N-benzyl-2-(2,4-difluorophenoxy)propanamide derivatives have been explored for their corrosion inhibition properties. Such studies contribute to the development of more effective and environmentally friendly corrosion inhibitors, which are crucial for protecting metals in industrial applications (Chafiq et al., 2020).
Propriétés
IUPAC Name |
N-benzyl-2-(2,4-difluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-11(21-15-8-7-13(17)9-14(15)18)16(20)19-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXWEURSOAXIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2,4-difluorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)
![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)
![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4624399.png)



![isopropyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4624435.png)
![N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)
![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)
![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B4624458.png)
![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)